molecular formula C11H16O2S B8080783 2,4-Dimethoxy-1-propan-2-ylsulfanylbenzene

2,4-Dimethoxy-1-propan-2-ylsulfanylbenzene

Cat. No.: B8080783
M. Wt: 212.31 g/mol
InChI Key: HVICUYWYOXNCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2,4-Dimethoxy-1-propan-2-ylsulfanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,4-Dimethoxy-1-propan-2-ylsulfanylbenzene has a wide range of scientific research applications, including:

Mechanism of Action

2,4-Dimethoxy-1-propan-2-ylsulfanylbenzene exerts its effects by inhibiting protein kinase D (PKD). PKD is involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting PKD, this compound can modulate these processes, leading to effects such as the maintenance of stem cell pluripotency . The molecular targets and pathways involved include the PI3K/AKT signaling pathway, which is activated by PKD inhibition .

Comparison with Similar Compounds

2,4-Dimethoxy-1-propan-2-ylsulfanylbenzene is unique in its ability to inhibit PKD and maintain stem cell pluripotency. Similar compounds include other PKD inhibitors, such as CID755673 and CID755673 analogs. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of PKD inhibition and stem cell maintenance properties .

Properties

IUPAC Name

2,4-dimethoxy-1-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-8(2)14-11-6-5-9(12-3)7-10(11)13-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVICUYWYOXNCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.